7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

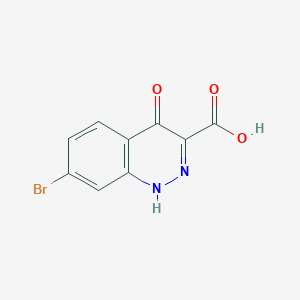

7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (C₁₀H₆BrNO₃, MW 268.06) is a cinnoline derivative characterized by a bicyclic aromatic system with two adjacent nitrogen atoms. Key structural features include a bromine substituent at position 7, a ketone group at position 4, and a carboxylic acid at position 3 . Its synthesis typically involves cyclization reactions using malonic acid derivatives and halogenated precursors under acidic conditions . The compound is stored under dry, cool conditions (2–8°C) to maintain stability .

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMYOFFFIRSGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the bromination of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is primarily utilized as a precursor for synthesizing various bioactive molecules. Its bromine atom enhances its reactivity, allowing for the formation of derivatives that may exhibit significant pharmacological properties.

Potential Bioactive Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Amino derivatives | Potential anticancer activity | |

| Antimicrobial agents | Effective against gram-negative bacteria |

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may inhibit cancer cell proliferation. A study demonstrated that specific substitutions on the compound led to enhanced cytotoxic effects against various cancer cell lines, suggesting its utility in developing novel anticancer therapies.

Biological Studies

The compound is also employed in biological studies to investigate its interactions with various biological targets, including enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.

Research Focus Areas

- Enzyme inhibition studies

- Receptor binding assays

- Toxicological evaluations

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable tool for chemists.

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Amines, thiols |

| Oxidation | Conversion to higher oxidation states | Potassium permanganate, hydrogen peroxide |

| Reduction | Reduction of functional groups | Sodium borohydride, lithium aluminum hydride |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cinnoline vs. Quinolone Derivatives

The cinnoline core differentiates this compound from quinolones, which have a single nitrogen in their bicyclic structure. For example:

- 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (CAS 179943-57-8) shares similar substituents but lacks the second nitrogen atom in the ring.

- 7-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid replaces bromine with chlorine, reducing molecular weight (MW 223.62) and lipophilicity (logP ≈ 1.5 vs. bromine’s logP ≈ 2.0) .

Positional Isomerism and Substituent Effects

- 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 79607-23-1) and 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 692764-07-1) demonstrate how bromine placement affects solubility and steric interactions. The 7-bromo position in the cinnoline derivative may optimize steric compatibility with bacterial DNA gyrase targets compared to other positions .

Physicochemical Properties

Bromine’s higher molecular volume and electronegativity increase logP compared to chlorine or methyl substituents, suggesting improved membrane permeability but reduced aqueous solubility .

Biological Activity

7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a synthetic compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 269.05 g/mol. The presence of a bromine atom at the seventh position and a carboxylic acid group enhances its reactivity and potential biological activity .

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of quinoline derivatives. For instance, analogs with similar structures have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. The compound's activity can be attributed to its ability to inhibit specific enzymes critical for the parasite's survival .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of metabolic enzymes |

| Mefloquine | 0.04 | Disruption of heme detoxification |

| Chloroquine | 1.61 | Interference with lysosomal function |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This suggests a potential role in cancer therapeutics.

Case Study: Anticancer Effects

In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The observed IC50 values ranged from 10 to 30 μM, indicating promising anticancer activity .

The biological activity of this compound is largely attributed to its interaction with biological targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within parasites and cancer cells.

- Receptor Modulation : It has been suggested that this compound could act on cannabinoid receptors, particularly CB2 receptors, which are implicated in various physiological processes including pain and inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. This flexibility in synthesis enables the development of derivatives with potentially improved pharmacological profiles .

Q & A

Q. How can researchers optimize the synthetic yield of 7-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid under varying reaction conditions?

- Methodological Answer: Utilize factorial design of experiments (DoE) to systematically evaluate critical parameters such as temperature, reaction time, and stoichiometric ratios. For instance, in analogous quinoline syntheses, hydrolysis of esters (e.g., ethyl 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) under alkaline conditions (2.5 M NaOH, 100°C) achieved high yields . Statistical optimization via DoE minimizes experimental runs while capturing interactions between variables .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer: Combine 1H/13C NMR for functional group verification (e.g., characteristic shifts for the 4-oxo and bromo substituents) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate with HPLC purity analysis (>95%) to detect impurities, as demonstrated in studies of structurally related 4-oxo-quinoline derivatives .

Q. How can aqueous solubility challenges be addressed during formulation for biological testing?

- Methodological Answer: Employ salt formation or co-solvent systems (e.g., PEG-400 or cyclodextrins). For analogs like lapatinib-derived quinolines, modifying the carboxylic acid group to ester prodrugs or incorporating hydrophilic moieties (e.g., morpholinomethyl) improved solubility without compromising activity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-oxo-1,4-dihydrocinnoline core in nucleophilic substitution reactions?

- Methodological Answer: Use density functional theory (DFT) to model electron density distribution and identify reactive sites. Computational studies on similar quinolines reveal that bromine at position 7 enhances electrophilicity at position 3, facilitating carboxylation or cross-coupling reactions. Experimental validation via kinetic studies under controlled pH and temperature is recommended .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer: Conduct metabolite profiling (LC-MS/MS) to assess stability in assay media. For example, discrepancies in antimicrobial activity of 4-oxo-quinolines were traced to pH-dependent degradation. Standardize assay conditions (e.g., buffer composition, cell line viability) and validate with orthogonal assays (e.g., isothermal titration calorimetry for target binding) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer: Apply molecular dynamics simulations to evaluate membrane permeability and ADMET prediction tools (e.g., SwissADME) for bioavailability, CYP450 interactions, and blood-brain barrier penetration. For related quinolines, logP values <3 and topological polar surface area (TPSA) <90 Ų correlate with favorable absorption .

Q. How can reaction pathways be designed to minimize byproducts during large-scale synthesis?

- Methodological Answer: Implement continuous-flow reactors with real-time monitoring (e.g., in-line IR spectroscopy) to control intermediates. For brominated quinolines, optimizing stoichiometry of bromine sources (e.g., NBS vs. Br2) and quenching excess reagents reduced halogenated impurities by >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.